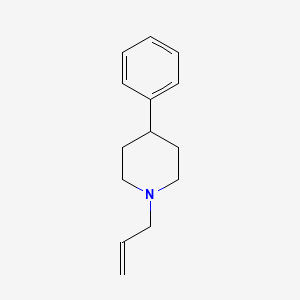

4-Phenyl-1-prop-2-enylpiperidine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31414-54-7 |

|---|---|

Molecular Formula |

C14H19N |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

4-phenyl-1-prop-2-enylpiperidine |

InChI |

InChI=1S/C14H19N/c1-2-10-15-11-8-14(9-12-15)13-6-4-3-5-7-13/h2-7,14H,1,8-12H2 |

InChI Key |

OUFMCICDHOAJBL-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCC(CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Features of the 4-Phenyl-1-prop-2-enylpiperidine Scaffold

The 4-phenylpiperidine (B165713) framework is a well-established scaffold in medicinal chemistry, forming the basis for a wide array of therapeutic agents, particularly those targeting the central nervous system. nih.govwikipedia.org The essential pharmacophoric features, derived from extensive studies on related compounds like the fentanyl class, provide a model for understanding the activity of this compound. researchgate.net

Key pharmacophoric requirements for activity at receptors such as the µ-opioid receptor include:

A Protonated Amine: The piperidine (B6355638) nitrogen, which is basic, is typically protonated at physiological pH. This positively charged center is believed to engage in an initial, crucial electrostatic interaction with a negatively charged residue (e.g., an aspartate) in the receptor's binding pocket. researchgate.net

An Aromatic Ring: The phenyl group at the 4-position is critical for activity, participating in lipophilic or hydrophobic interactions with a corresponding aromatic pocket within the receptor. researchgate.net In some receptor interactions, this ring may also be involved in electron transfer processes. researchgate.net

A Specific Spatial Arrangement: The relative orientation of the basic nitrogen and the center of the aromatic ring is a key determinant of binding affinity and efficacy.

Some models also propose the importance of a polar functional group capable of hydrogen bonding, although this is not an intrinsic feature of the basic this compound scaffold itself. researchgate.net The core pharmacophore remains the spatial relationship between the nitrogen atom and the phenyl ring, which dictates the initial binding and orientation within the target receptor.

Impact of N-Substitution Variations on Biological Activity

The substituent attached to the piperidine nitrogen atom plays a pivotal role in modulating the pharmacological profile of the 4-phenylpiperidine scaffold, often determining the compound's affinity, efficacy (agonist vs. antagonist), and receptor selectivity. The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. nih.gov

Studies on various N-substituted 4-phenylpiperidines have demonstrated this principle:

N-Methyl vs. N-Allyl: In a series of 4-(m-hydroxyphenyl)piperidines, both N-methyl and N-allyl substitutions resulted in compounds that bind selectively and with moderate to high affinity to µ-opioid receptors. nih.gov However, the nature of the activity can be subtly different. In the pethidine series, replacing the N-methyl group with an N-allyl group (to form allylnorpethidine) does not produce a classic opioid antagonist, but rather a partial agonist that retains analgesic properties. wikipedia.org

N-Benzyl vs. N-Propyl: Modifications of the partial dopamine (B1211576) D2 receptor agonist 3-(1-benzylpiperidin-4-yl)phenol showed that replacing the bulky N-benzyl group with smaller alkyl groups could shift the activity. nih.gov Specifically, substituting the N-benzyl group with an N-propyl group in a related series led to the development of pridopidine (B1678097), a D2 antagonist with a unique "dopaminergic stabilizer" profile. nih.gov

Small vs. Large N-Alkyl/Arylalkyl Groups: Research has explored a range of N-substituents, including methyl, allyl, and phenethyl groups, each conferring distinct properties related to agonism and antagonism at opioid receptors. nih.gov The size and character of the N-substituent are critical in defining the interaction with the receptor and the subsequent biological response.

| Core Scaffold | N-Substituent | Resulting Compound Class | Primary Biological Activity | Source |

|---|---|---|---|---|

| Pethidine | -CH₃ (Methyl) | Opioid Agonist | Analgesic | wikipedia.org |

| Pethidine | -CH₂CH=CH₂ (Allyl) | Partial Opioid Agonist | Analgesic; partial reversal of respiratory depression | wikipedia.org |

| 4-(3-hydroxyphenyl)piperidine | -CH₂Ph (Benzyl) | Partial Dopamine D2 Agonist | Dopaminergic | nih.gov |

| 4-(3-(methylsulfonyl)phenyl)piperidine | -CH₂CH₂CH₃ (Propyl) | Dopamine D2 Antagonist | Dopaminergic Stabilizer | nih.gov |

Influence of Phenyl Ring Modifications on Pharmacological Profiles

Modifications to the phenyl ring at the 4-position of the piperidine core are a cornerstone of SAR studies, allowing for the fine-tuning of a compound's pharmacological profile. Substituents on this ring can influence receptor affinity, selectivity, and functional activity by altering electronic properties, steric bulk, and the potential for hydrogen bonding.

Key findings include:

Hydroxyl Substitution: The introduction of a hydroxyl group on the phenyl ring, particularly at the meta-position (m-OH), has been a common strategy in the development of opioid receptor ligands. A series of 4-(m-OH phenyl)-piperidine analogs demonstrated selective and high affinity for µ-opioid receptors. nih.gov

Methylsulfonyl Substitution: In the search for novel dopamine receptor ligands, the introduction of a methylsulfonyl group at the meta-position of the phenyl ring was a critical modification. nih.gov This led to the discovery of pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), a compound with functional D2 antagonist properties and a profile described as a dopaminergic stabilizer. nih.gov

Positional Isomerism: The location of the substituent on the phenyl ring is crucial. Shifting the position of an aromatic substituent can dramatically alter the biological target. For instance, certain positional isomers of substituted 4-phenylpiperidines were found to lose affinity for the D2 receptor and instead gain activity as monoamine oxidase A (MAO-A) inhibitors. scispace.com

| Base Scaffold | Phenyl Ring Substituent | Resulting Compound | Pharmacological Profile | Source |

|---|---|---|---|---|

| 4-Phenylpiperidine | m-OH | 4-(m-hydroxyphenyl)piperidine analogs | µ-opioid receptor ligands | nih.gov |

| 1-Propyl-4-phenylpiperidine | m-SO₂CH₃ | Pridopidine | Dopamine D2 antagonist / stabilizer | nih.gov |

| 4-Phenylpiperidine | Varies | Substituted 4-phenylpiperidines | MAO-A inhibitors (for some positional isomers) | scispace.com |

Role of the Allyl Group in Receptor Interactions and Biological Response

The N-allyl group is a classic substituent in medicinal chemistry, particularly in opioid research, where its introduction in place of an N-methyl group often converts an agonist into an antagonist (e.g., morphine to nalorphine). However, in the context of the 4-phenylpiperidine scaffold, the effect of the N-allyl group is more nuanced.

The case of allylnorpethidine, the N-allyl analog of the opioid analgesic pethidine, is particularly instructive. wikipedia.org Contrary to the general rule, allylnorpethidine is not an opioid antagonist when administered alone. Instead, it acts as a partial agonist. wikipedia.org While it can partially reverse the respiratory depression caused by a full agonist like morphine, it also possesses intrinsic analgesic activity. wikipedia.org This demonstrates that for the this compound scaffold, the N-allyl group does not simply block the receptor but allows for a level of receptor activation that results in a mixed agonist-antagonist profile. This specific biological response highlights that the functional outcome of an N-allyl substitution is highly dependent on the underlying chemical scaffold.

Stereochemical Considerations in Defining Structure-Activity Relationships

Stereochemistry plays a critical role in the interaction between a drug molecule and its receptor target. For the 4-phenylpiperidine scaffold, two key stereochemical aspects are paramount: the conformational orientation of the phenyl group and the potential for cis/trans isomerism.

Conformation of the Phenyl Group: The 4-phenylpiperidine ring can exist in conformations where the phenyl group is either in an axial or an equatorial position relative to the piperidine ring. SAR studies on 4-(m-OH phenyl)piperidines suggest that these two conformations can lead to different biological outcomes. Binding in the phenyl axial conformation appears to be associated with meperidine-like agonism at µ-opioid receptors. nih.gov Conversely, for some related compounds, the ability to bind in an energy-accessible phenyl equatorial conformation has been linked to antagonist activity. nih.gov

Cis/Trans Isomerism: In related 1,4-disubstituted piperidines, the relative orientation of the substituents (cis vs. trans) can have a profound impact on activity. For example, in a series of 1-propargyl-4-styrylpiperidine-like monoamine oxidase (MAO) inhibitors, the trans isomer was a potent hMAO-B inhibitor, while the cis isomer was inactive. conicet.gov.ar Molecular modeling studies suggested that the wider profile of the cis isomer created steric hindrance at the narrow entrance to the hMAO-B active site, preventing it from binding effectively. conicet.gov.ar The trans isomer, having a smaller width, could more easily navigate the entrance channel to the active site. conicet.gov.ar These findings underscore that the precise three-dimensional shape of the molecule, dictated by its stereochemistry, is a crucial factor for a productive drug-receptor interaction.

Preclinical Pharmacological Investigations in Vitro and in Vivo Models

Cellular Assays for Functional Pharmacological Efficacy

Reporter Gene Assays for Receptor Activation/Inhibition

No studies utilizing reporter gene assays to investigate the potential of 4-Phenyl-1-prop-2-enylpiperidine to activate or inhibit receptor signaling pathways have been identified in the public domain.

Cell-Based Functional Assays (e.g., Calcium Flux, cAMP Modulation)

There is no available data from cell-based functional assays, such as those measuring calcium flux or cyclic adenosine (B11128) monophosphate (cAMP) modulation, to characterize the cellular response to this compound.

Cell Proliferation and Viability Studies (e.g., in Cancer Biology)

Research on the effects of this compound on cell proliferation and viability, particularly within the context of cancer biology, is not present in the reviewed scientific literature.

Animal Models for Behavioral and Physiological Effects

Assessment of Locomotor Activity

No in vivo studies assessing the impact of this compound on locomotor activity in animal models have been reported.

Evaluation in Models of Neurological and Psychiatric Conditions

There is a lack of research evaluating the therapeutic potential of this compound in animal models of neurological and psychiatric disorders.

Assessment of Receptor Occupancy and Functional Antagonism/Agonism in Biological Systems

Comprehensive searches of available scientific literature and bioactivity databases did not yield specific preclinical data on the receptor occupancy or functional antagonist/agonist profile of the chemical compound This compound .

While extensive research exists for various derivatives of 4-phenylpiperidine (B165713), which have shown a range of activities at different receptors, no in vitro or in vivo studies detailing the binding affinity, receptor occupancy, or functional effects of this compound could be identified. Consequently, no data tables or detailed research findings on its specific pharmacological interactions with biological systems can be provided at this time.

The unique structural feature of this compound, specifically the N-prop-2-enyl (N-allyl) substituent, distinguishes it from other pharmacologically characterized 4-phenylpiperidine derivatives. The nature of the substituent on the piperidine (B6355638) nitrogen is a critical determinant of pharmacological activity, influencing receptor affinity, selectivity, and intrinsic efficacy (agonism versus antagonism). Without empirical data from radioligand binding assays, functional cellular assays, or in vivo models, any discussion of its potential pharmacological profile would be purely speculative and fall outside the scope of this evidence-based article.

Further research, including synthesis and subsequent pharmacological screening, would be necessary to elucidate the receptor binding profile and functional properties of this compound.

Advanced Research Strategies and Methodologies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools in modern drug discovery and development, offering insights into molecular properties and interactions at an atomic level. For a compound like 4-Phenyl-1-prop-2-enylpiperidine, these techniques could elucidate its potential as a therapeutic agent.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of how a ligand, such as this compound, might interact with a biological target over time. These simulations can predict the stability of the ligand-protein complex, identify key amino acid residues involved in binding, and reveal the conformational changes that occur upon binding. An MD simulation would involve placing this compound into the active site of a computationally-derived or experimentally-determined protein structure and simulating its movement over nanoseconds. This would provide valuable information on the binding affinity and the mechanism of action at a molecular level. Studies on other piperidine (B6355638) derivatives have successfully used MD simulations to understand their interactions with targets like G-protein coupled receptors or enzymes.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of medicinal chemistry, aiming to correlate the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound would require a dataset of structurally similar compounds with measured biological activities against a specific target. By calculating various molecular descriptors (e.g., steric, electronic, and hydrophobic parameters), a mathematical model can be developed to predict the activity of new, unsynthesized analogs. For instance, a QSAR study on a series of 4-phenylpiperidine (B165713) derivatives acting as mu opioid agonists successfully used a neural network approach to establish a correlation between molecular descriptors and analgesic activities. nih.gov

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model could be generated based on its structure and known active analogs. This model, typically comprising features like hydrophobic centers, hydrogen bond donors and acceptors, and aromatic rings, can then be used to search large chemical databases in a process called virtual screening. This allows for the rapid identification of new "hits"—molecules that are predicted to have the desired biological activity. Research on other 4-phenyl-1-arylalkyl piperidines has utilized pharmacophore-based discovery to identify potent dopamine (B1211576) transporter inhibitors. nih.gov

Prodrug Design and Development for this compound Scaffolds

Prodrug design is a strategic approach to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. This involves chemically modifying the active molecule to create an inactive derivative that, after administration, is converted back to the parent drug through enzymatic or chemical processes within the body.

Strategies for Enhanced Biorecognition and Delivery to Target Sites

For a scaffold like this compound, prodrug strategies could be employed to enhance its delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target effects. This can be achieved by attaching a promoiety to the molecule that is recognized by specific transporters or enzymes present at the target site. For example, if the target is in the central nervous system, a prodrug could be designed to have increased lipophilicity to facilitate crossing the blood-brain barrier. While no prodrugs of this compound have been described in the literature, the principles of prodrug design are well-established and could be applied to this scaffold to improve its drug-like properties.

Design of Bioreversible and Cleavable Linkers for In Vivo Release

To enhance the pharmacokinetic and physicochemical properties of a drug, it can be conjugated to a carrier molecule, creating a prodrug. google.com This approach often necessitates the use of a linker that connects the drug to the carrier. The stability and release of the active drug are critically dependent on the linker's chemistry.

Bioreversible linkers are designed to be stable in the systemic circulation but are cleaved at the target site to release the active drug, maximizing therapeutic efficacy while minimizing off-target effects. biosynth.com The design of such linkers for in vivo release is a key strategy in drug development. Common approaches include the incorporation of functionalities that are susceptible to cleavage under specific physiological conditions.

Enzyme-Cleavable Linkers: These linkers contain sequences that are recognized and cleaved by specific enzymes, such as esterases or proteases, which may be abundant at the site of action. This provides a high degree of specificity for drug release. biosynth.com For instance, a dithiocyclopeptide linker containing a thrombin-sensitive sequence has been designed for the in vivo release of protein domains from a fusion protein. nih.gov

pH-Sensitive Linkers: These linkers exploit the differences in pH between normal tissues and the target microenvironment (e.g., tumors or intracellular compartments). They are designed to be stable at physiological pH (around 7.4) but hydrolyze at the lower pH found in certain cellular compartments like endosomes and lysosomes. google.combiosynth.com

Reducible Linkers: Disulfide bonds are a common feature in this class of linkers. They remain stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, thereby releasing the drug intracellularly. biosynth.comnih.gov This strategy has been effectively used in immunotoxin conjugates. nih.gov

Lead Optimization and Drug Design Principles for this compound Derivatives

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a promising lead compound to produce a clinical candidate. For derivatives of this compound, this process involves iterative chemical modifications to improve potency, selectivity, and pharmacokinetic properties. nih.govnih.govnih.gov

Scaffold Hopping and Fragment-Based Design Approaches

Scaffold hopping is a powerful technique in medicinal chemistry used to identify structurally novel compounds by modifying the central core of a known active molecule. uniroma1.it This approach is valuable for improving properties like affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, as well as for generating new, patentable chemical entities. uniroma1.itniper.gov.in For instance, undesirable properties like metabolic instability or off-target effects are sometimes associated with a particular scaffold. uniroma1.it Replacing the scaffold can mitigate these issues. An example is the replacement of a phenyl group with a pyridyl or pyrimidyl ring to enhance metabolic stability. niper.gov.in

Computational methods are frequently employed for scaffold hopping, including: uniroma1.it

Pharmacophore Searching: Identifying new scaffolds that can present the same essential pharmacophoric features as the original lead.

Shape Matching: Finding molecules with a similar three-dimensional shape to the active compound.

Fragment Replacement: Replacing a part of the molecule with different chemical fragments.

Similarity Searching: Using abstract descriptors to find structurally different molecules with similar properties.

Fragment-Based Drug Design (FBDD) is another approach where small chemical fragments are screened for binding to the target. Hits are then grown or linked together to produce a more potent lead compound. This method can be applied to develop novel derivatives of this compound by identifying key binding fragments that interact with the target receptor.

Rational Bioisosteric Replacements in Lead Compounds

Bioisosteric replacement is a strategy used to modify a lead compound by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic properties. nih.gov This approach allows for fine-tuning of a molecule's size, shape, electronic distribution, and lipophilicity while maintaining its biological activity. nih.gov

In the context of 4-phenylpiperidine derivatives, bioisosteric replacements can be applied to various parts of the molecule. For example, the amide bond, which can be susceptible to metabolic cleavage, is often a target for replacement with more stable bioisosteres. nih.gov Similarly, ester groups, which are often rapidly cleaved in vivo, can be replaced to increase metabolic stability. nih.gov

A classic example of bioisosteric replacement is the substitution of a hydrogen atom with fluorine. This can block sites of metabolism and alter the electronic properties of the molecule, potentially leading to improved potency and pharmacokinetic profiles. Another example is the replacement of a phenyl ring with a heterocyclic ring to modulate properties like solubility and metabolism. niper.gov.in

Optimization of Target Selectivity and Potency through Chemical Modifications

A central goal of lead optimization is to enhance the potency of a compound towards its intended target while minimizing its activity against other related targets to reduce the risk of side effects. This is achieved through systematic chemical modifications and the study of structure-activity relationships (SAR). nih.govnih.govnih.gov

For 4-phenylpiperidine derivatives, which are known to interact with various receptors, including opioid and dopamine receptors, achieving selectivity is paramount. nih.govnih.govnih.gov For example, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives were synthesized and evaluated for their affinity for delta-, mu-, and kappa-opioid receptors. nih.gov Through chemical modifications, a compound was identified that was over 258-fold selective for the delta-opioid receptor over the mu-receptor. nih.gov

Key strategies for optimizing selectivity and potency include:

Modification of Substituents: Adding, removing, or changing substituents on the phenyl ring or the piperidine nitrogen can significantly impact receptor affinity and selectivity. For instance, in a series of 4-phenylpiperidines, modification of a phenol (B47542) group led to novel D2 receptor antagonists. nih.gov

Conformational Constraint: Introducing rigid elements into the molecule can lock it into a specific conformation that is preferred for binding to the target receptor, thereby increasing potency and selectivity.

Altering Lipophilicity: Adjusting the lipophilicity of the molecule can affect its ability to cross cell membranes and reach the target, as well as influence its binding affinity.

Extensive SAR studies on thienopyrimidine derivatives led to the discovery of potent and selective PI3Kδ inhibitors with single-digit nanomolar potencies and over 100-fold selectivity against other PI3K isoforms. nih.gov Similar systematic approaches are essential for optimizing the therapeutic potential of this compound derivatives.

Interactive Data Tables

Table 1: Examples of Bioisosteric Replacements and Their Effects (Note: This table is illustrative and based on general principles of medicinal chemistry.)

| Original Functional Group | Bioisosteric Replacement | Potential Effect(s) |

| Phenyl | Pyridyl, Pyrimidyl | Improved metabolic stability, altered solubility niper.gov.in |

| Hydrogen | Fluorine | Blocked metabolism, increased binding affinity |

| Ester | Amide, Reverse Amide | Increased metabolic stability nih.gov |

| Carboxylic Acid | Tetrazole | Similar acidity, increased metabolic stability |

| Methyl | Trifluoromethyl | Altered lipophilicity and electronic properties |

Table 2: Structure-Activity Relationship (SAR) Insights for 4-Phenylpiperidine Derivatives (Note: This table summarizes findings from various studies on 4-phenylpiperidine analogues.)

| Compound/Modification | Target Receptor(s) | Key Finding | Reference |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives | Opioid Receptors (delta, mu, kappa) | Compound 18a showed high potency (Ki = 18 nM) and selectivity (>258-fold) for the delta-opioid receptor. | nih.gov |

| 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine | Dopamine D2 Receptor | Acted as a functional D2 antagonist with fast-off kinetics, demonstrating a "dopaminergic stabilizer" profile. | nih.gov |

| Loperamide Analogs (4-phenylpiperidine scaffold) | Mu-Opioid Receptor | Compounds demonstrated excellent agonistic activity at the human mu-opioid receptor. | nih.govresearchgate.net |

Analytical Methodologies in Research of 4 Phenyl 1 Prop 2 Enylpiperidine

Spectroscopic Characterization Techniques (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental in determining the molecular structure of 4-Phenyl-1-prop-2-enylpiperidine. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the hydrogen and carbon framework of the molecule. Although specific spectral data for this compound is not widely published in readily accessible literature, the expected shifts can be inferred from the analysis of the parent compound, 4-phenylpiperidine (B165713), and related N-substituted derivatives.

For instance, in the ¹H NMR spectrum of 4-phenylpiperidine, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.15-7.31 ppm. The protons on the piperidine (B6355638) ring exhibit characteristic shifts, with the proton at the C4 position appearing as a multiplet and the axial and equatorial protons on the other carbons of the ring showing distinct signals. Upon N-alkylation with a prop-2-enyl (allyl) group, additional signals corresponding to the vinyl protons (typically in the δ 5.0-6.0 ppm region) and the methylene (B1212753) protons of the allyl group attached to the nitrogen would be expected.

Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, C=C stretching of the phenyl ring and the allyl group, and C-N stretching of the tertiary amine.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the phenyl group would result in characteristic absorption bands in the UV region, which can be useful for quantitative analysis.

Table 1: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals for phenyl protons, piperidine ring protons, and allyl group protons (vinyl and methylene). |

| ¹³C NMR | Resonances for aromatic carbons, piperidine ring carbons, and allyl group carbons. |

| IR | Absorption bands for C-H (aromatic and aliphatic), C=C (aromatic and vinyl), and C-N stretching. |

| UV-Vis | Absorption maxima characteristic of the phenyl chromophore. |

Chromatographic Separation and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a versatile method for this purpose. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound under specific conditions is a key identifier.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC can provide both quantitative purity information and structural data. The choice of the stationary phase in the GC column is critical for achieving good separation from potential impurities.

Mass Spectrometry for Structural Elucidation and Metabolite Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula.

Furthermore, the fragmentation pattern of the molecular ion in the mass spectrometer provides valuable structural information. The fragmentation of this compound would be expected to show characteristic losses, such as the loss of the allyl group or fragmentation of the piperidine ring, which helps in confirming the structure.

In metabolic studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is a crucial tool. It allows for the separation of the parent compound from its metabolites in biological samples (e.g., plasma, urine) followed by their identification based on their mass-to-charge ratio and fragmentation patterns. This is essential for understanding the biotransformation pathways of the compound in a biological system.

Table 2: Chromatographic and Mass Spectrometric Parameters

| Technique | Application | Key Parameters |

| HPLC | Purity assessment, separation | Column type (e.g., C18), mobile phase composition, flow rate, detection wavelength (UV). |

| GC | Purity assessment, separation of volatile compounds | Column type, temperature program, detector (FID, MS). |

| MS | Molecular weight determination, structural elucidation | Ionization method (e.g., ESI, CI), mass analyzer (e.g., Q-TOF, Orbitrap), fragmentation analysis. |

| LC-MS | Metabolite identification | Combination of HPLC separation with MS detection. |

Future Directions and Emerging Research Avenues

Development of Novel 4-Phenyl-1-prop-2-enylpiperidine Analogues with Enhanced Specificity

The development of novel analogues of this compound with enhanced specificity for their biological targets is a primary focus of future research. The inherent reactivity of the N-allyl group provides a versatile handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).

One key area of interest is the modulation of affinity and selectivity for sigma receptors. The 4-phenylpiperidine (B165713) scaffold is a known pharmacophore for sigma-1 and sigma-2 receptors, which are implicated in a range of neurological disorders. nih.govnih.gov By strategically modifying the N-allyl group and the phenyl ring, it is possible to fine-tune the binding profile of these analogues. For instance, the introduction of different substituents on the phenyl ring can influence electronic and steric properties, leading to enhanced selectivity for a specific sigma receptor subtype.

Furthermore, the synthesis of bivalent ligands by conjugating this compound with other pharmacophores represents a promising strategy. For example, linking it to enkephalin analogues has been shown to produce hybrid molecules with remarkable binding affinities for both µ and δ opioid receptors, exhibiting potent agonist activities. nih.govarizona.edu This approach could lead to the development of multifunctional drugs with improved efficacy and reduced side effects.

Table 1: Pharmacological Data of Representative 4-Phenylpiperidine Derivatives

| Compound | Target Receptor(s) | Binding Affinity (Ki, nM) | Activity | Reference |

| 4-Phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP) | Sigma-1 Receptor | High | Agonist | nih.gov |

| Loperamide Analogue | µ-Opioid Receptor | High | Agonist | nih.gov |

| N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Derivative | µ and δ Opioid Receptors | 0.6-0.9 (µ), 0.2-1.2 (δ) | Agonist | nih.govarizona.edu |

| 1-[2-hydroxy-3-(4-phenylpiperidin-1-yl)-propylpyrrolidin-2-one | α1-Adrenoceptors | pKi = 6.43 | Antagonist | nih.gov |

This table is for illustrative purposes and includes data for related 4-phenylpiperidine derivatives to highlight the potential for developing analogues with diverse pharmacological profiles.

Exploration of New Therapeutic Applications Beyond Current Scope

The diverse pharmacological activities exhibited by 4-phenylpiperidine derivatives suggest that this compound and its analogues may have therapeutic potential beyond their currently understood applications. mdpi.comnih.gov

A significant area for future exploration is in the treatment of neurodegenerative diseases. The neuroprotective effects of sigma-1 receptor ligands are well-documented, and some 4-phenylpiperidine derivatives have shown promise in preclinical models of stroke and Parkinson's disease. nih.govresearchgate.netnih.govnih.gov The ability of compounds like 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP) to reduce neuronal nitric oxide production suggests a mechanism by which these compounds could mitigate neuronal damage. nih.govresearchgate.netnih.gov Further investigation into the neuroprotective properties of this compound analogues is warranted.

The potential for developing novel analgesics with improved side-effect profiles is another exciting avenue. While some 4-phenylpiperidines are potent opioids, the development of selective sigma receptor modulators could offer a non-opioid approach to pain management. nih.gov Additionally, the antiarrhythmic and antihypertensive activities observed in some derivatives suggest a potential role in cardiovascular medicine. nih.gov The anxiolytic and antidepressant-like properties seen in certain 4-phenyl-4-imidazolyl-piperidine derivatives also open up possibilities for treating psychiatric disorders. nih.gov

Integration of Advanced Synthetic Technologies

To accelerate the discovery and development of novel this compound analogues, the integration of advanced synthetic technologies is crucial. Traditional synthetic methods can be time-consuming and labor-intensive. Modern approaches such as flow chemistry and machine learning-assisted synthesis offer significant advantages.

Flow Chemistry: This technology enables the continuous synthesis of chemical compounds in a reactor system, offering benefits such as improved reaction control, enhanced safety, and easier scalability. The synthesis of piperidine (B6355638) derivatives has been successfully demonstrated using flow electrochemistry, highlighting the potential for applying this technology to the production of this compound and its analogues. This would allow for the rapid generation of a library of compounds for biological screening.

Machine Learning-Assisted Synthesis: The application of machine learning and artificial intelligence in drug discovery is rapidly expanding. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies, which use computational models to correlate chemical structure with biological activity, have already been applied to 4-phenylpiperidine derivatives to predict their activity as mu-opioid agonists. By leveraging machine learning algorithms, researchers can predict the properties of virtual compounds, prioritize synthetic targets, and design novel molecules with desired pharmacological profiles. This in silico approach can significantly reduce the time and cost associated with drug discovery.

Collaborative Research Paradigms for Translational Applications

The successful translation of promising laboratory findings into clinically approved therapies requires a collaborative effort between academia, industry, and regulatory bodies. For a compound like this compound, which sits (B43327) at the intersection of multiple therapeutic areas, a multi-disciplinary and collaborative approach is essential for its future development.

Establishing research consortia focused on the development of 4-phenylpiperidine-based therapeutics could facilitate the sharing of resources, expertise, and data. Such collaborations can accelerate the identification and validation of new drug targets, streamline preclinical and clinical development, and navigate the complex regulatory landscape. The illicit use of some 4-phenylpiperidine derivatives, such as fentanyl analogues, also underscores the importance of collaboration with law enforcement and public health agencies to ensure the responsible development and control of these potent compounds. federalregister.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.